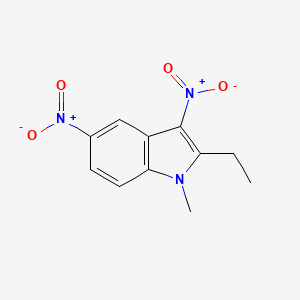![molecular formula C15H12N4O3 B14155294 N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B14155294.png)
N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. The compound features a nitrophenyl group and a pyridine ring, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide typically involves the condensation of 3-nitrobenzaldehyde with pyridine-4-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E,2E)-N-(3-Nitrophenyl)-3-phenyl-2-propen-1-imine: Shares a similar nitrophenyl group but differs in the rest of the structure.
2-(3,4-dimethoxyphenyl)-N-[3-(3-nitrophenyl)prop-2-enylideneamino]acetamide: Contains a similar nitrophenyl group but has additional methoxy groups and a different core structure.
Uniqueness
N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide is unique due to its combination of a nitrophenyl group and a pyridine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H12N4O3 |
|---|---|
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H12N4O3/c20-15(13-6-9-16-10-7-13)18-17-8-2-4-12-3-1-5-14(11-12)19(21)22/h1-11H,(H,18,20)/b4-2+,17-8+ |
InChI-Schlüssel |
ALVBNBDHRRMTDX-RJMXLKIRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=N/NC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=NNC(=O)C2=CC=NC=C2 |
Löslichkeit |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride](/img/structure/B14155216.png)

![2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14155223.png)
![1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione](/img/structure/B14155224.png)

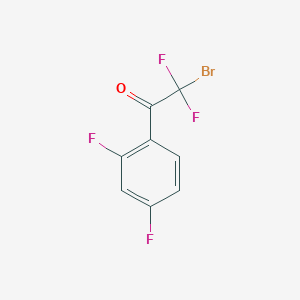

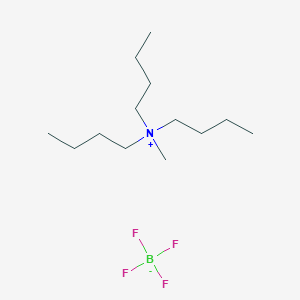
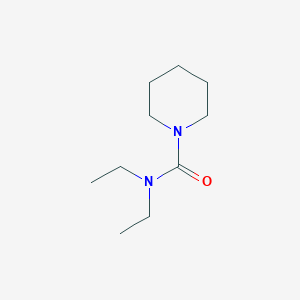

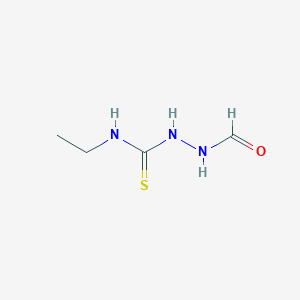
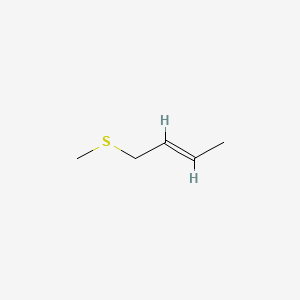
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-fluorene-2-sulfonamide](/img/structure/B14155288.png)
